
1-(Cyclobutylcarbonyl)-3-piperidinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(Cyclobutylcarbonyl)-3-piperidinecarboxylic acid” is a compound with a molecular weight of 211.26 . It is a derivative of the amino acid lysine .
Synthesis Analysis
The synthesis of such compounds often involves the Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This process uses a relatively stable, readily prepared, and environmentally benign organoboron reagent . The catalytic protodeboronation of alkyl boronic esters utilizing a radical approach has also been reported .
Molecular Structure Analysis
The molecule likely contains a cyclobutylcarbonyl group and a piperidinecarboxylic acid group . Cycloalkanes, such as cyclobutane, are cyclic hydrocarbons where the carbon atoms are arranged in a ring. They are also saturated, meaning that all of the carbon atoms that make up the ring are single bonded to other atoms .
Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a key process in the chemical reactions of such compounds . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Carbonyl compounds with leaving groups have reactions similar to aldehydes and ketones .
Aplicaciones Científicas De Investigación
Asymmetric Synthesis
1-(Cyclobutylcarbonyl)-3-piperidinecarboxylic acid is used in asymmetric syntheses. For instance, enantiomerically pure derivatives of piperidinecarboxylic acid have been synthesized from L-aspartic acid and N-Cbz-beta-alanine, involving steps like tribenzylation, alkylation, hydroboration, and reductive amination (Xue et al., 2002).
Structural and Spectroscopic Studies
It's also involved in structural and spectroscopic studies. For example, the complexation of nipecotic acid with squaric acid has been analyzed using X-ray analysis, FTIR, and NMR spectroscopy, revealing insights into molecular conformations and hydrogen bonding patterns (Bartoszak-Adamska et al., 2014).
Application in Catalysis
Furthermore, piperidine-4-carboxylic acid (PPCA) functionalized Fe3O4 nanoparticles have been developed for catalytic applications. These nanoparticles demonstrated efficient catalysis in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives (Ghorbani‐Choghamarani & Azadi, 2015).
Synthesis of Cyclopropanone Equivalents
The compound is used in the synthesis of cyclopropanone equivalents, which are pivotal in the formation of various organic compounds like pyrroles and pyrrolines (Wasserman et al., 1989).
Complexation Studies
It's also instrumental in the study of complexation reactions. For instance, research on the complexation of arenes by macrocyclic hosts in aqueous and organic solutions has provided valuable insights into host-guest chemistry (Diederich et al., 1986).
Direcciones Futuras
Propiedades
IUPAC Name |
1-(cyclobutanecarbonyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c13-10(8-3-1-4-8)12-6-2-5-9(7-12)11(14)15/h8-9H,1-7H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWRSHGZIGKYAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCCC(C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588171 |
Source


|
| Record name | 1-(Cyclobutanecarbonyl)piperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926214-73-5 |
Source


|
| Record name | 1-(Cyclobutanecarbonyl)piperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
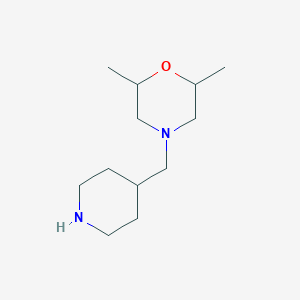


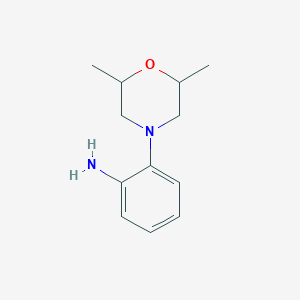
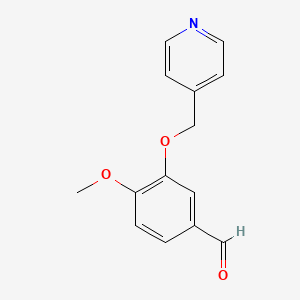
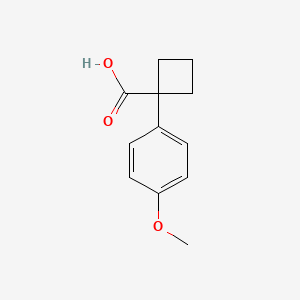
![5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1357369.png)

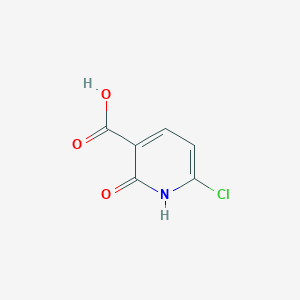
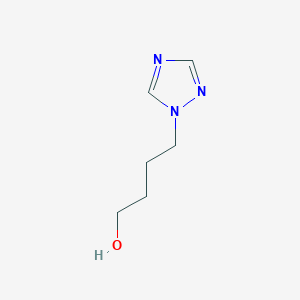



![2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoyl chloride](/img/structure/B1357396.png)
